1-(3-Ethoxyphenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Ethoxyphenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C23H18N2O4S and its molecular weight is 418.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Derivatives
Synthesis Methods : The compound and its analogs are synthesized using various methods, as demonstrated by the synthesis of 1-aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones and their analogs, which offers a broad range of derivatives for further research applications (Vydzhak & Panchishyn, 2010).
Diversified Derivatives : Rapid synthetic approaches for diversified 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones using a multicomponent process have been developed, contributing to a wide variety of potential applications (Vydzhak et al., 2021).
Applications in Material Science
Electron Transport Layer in Solar Cells : The compound's derivatives have been used in the synthesis of n-type conjugated polyelectrolytes, enhancing electron transport layers in polymer solar cells, demonstrating its importance in renewable energy technologies (Hu et al., 2015).
Optoelectronic Materials : Its derivatives have been explored for their potential application in novel organic optoelectronic materials, highlighting its role in advancing materials science (Zhang et al., 2014).
Photovoltaic Properties : The compound's derivatives have been used in the synthesis of donor-acceptor copolymers for polymer solar cells, further emphasizing its significance in photovoltaic applications (Zhou et al., 2009).
Polymers with Luminescent Properties : Polymers containing derivatives of this compound exhibit strong fluorescence and have potential for use in various applications due to their luminescent properties (Welterlich et al., 2012).
Other Applications
Inhibition of Glycolic Acid Oxidase : Derivatives of the compound have been studied as inhibitors of glycolic acid oxidase, indicating its potential therapeutic applications (Rooney et al., 1983).
Cytotoxic Activity : New azole and azine systems based on chromeno[3,4-c]pyrrole-3,4-dione derivatives have been synthesized and their cytotoxic activities investigated, pointing towards its potential in cancer research (Azab et al., 2017).
Mechanism of Action
Target of Action
Thiazole derivatives have been found to interact with a variety of biological targets due to their diverse biological activities . They have been reported to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The mode of action of thiazole derivatives can vary greatly depending on the specific compound and its target. For example, some thiazole derivatives have been found to inhibit the growth of bacteria by interfering with the synthesis of folic acid, a necessary component for bacterial growth .
Biochemical Pathways
Thiazole derivatives can affect a variety of biochemical pathways. For instance, some thiazole derivatives have been found to inhibit the synthesis of certain proteins, thereby affecting the growth and proliferation of cells .
Pharmacokinetics
The pharmacokinetic properties of thiazole derivatives can also vary greatly. Factors such as solubility, stability, and metabolic rate can all affect a compound’s bioavailability .
Result of Action
The result of a thiazole derivative’s action can depend on its specific target and mode of action. For example, if a thiazole derivative acts as an antimicrobial, the result of its action would be the death or inhibition of the growth of microbes .
Action Environment
The action of thiazole derivatives can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the compound, which can in turn affect its solubility and therefore its bioavailability .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative and the biomolecule it interacts with .
Cellular Effects
Thiazole derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These effects can vary depending on the specific structure of the thiazole derivative and the type of cell it interacts with .
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Thiazole derivatives can exhibit changes in their effects over time, including changes in stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 1-(3-Ethoxyphenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione at different dosages in animal models have not been studied. Thiazole derivatives can exhibit varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Thiazole derivatives can interact with various enzymes and cofactors and can influence metabolic flux or metabolite levels .
Transport and Distribution
Thiazole derivatives can interact with various transporters or binding proteins and can influence their localization or accumulation .
Subcellular Localization
Thiazole derivatives can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
1-(3-ethoxyphenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4S/c1-3-28-15-6-4-5-14(12-15)19-18-20(26)16-11-13(2)7-8-17(16)29-21(18)22(27)25(19)23-24-9-10-30-23/h4-12,19H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBAEOVLFOGBID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2C4=NC=CS4)OC5=C(C3=O)C=C(C=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.